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Cat. No.: B12404305 Get Quote

In the landscape of targeted cancer therapies, the cell surface protein CD70 has emerged as a

promising target due to its limited expression on normal tissues and overexpression in a variety

of hematologic malignancies and solid tumors. This guide provides a detailed, data-driven

comparison of two monoclonal antibodies directed against CD70: SGN-70 and cusatuzumab

(ARGX-110). This document is intended for researchers, scientists, and drug development

professionals, offering an objective analysis of their respective mechanisms of action,

preclinical efficacy, and clinical development.

Executive Summary
SGN-70 is a humanized IgG1 anti-CD70 monoclonal antibody that primarily mediates its anti-

tumor effects through Fc-dependent effector functions. Its development for oncology indications

appears to have been superseded by antibody-drug conjugate (ADC) versions, such as SGN-

CD70A, which itself was discontinued due to toxicity. Cusatuzumab is a humanized IgG1

monoclonal antibody with an afucosylated Fc region, designed to enhance its antibody-

dependent cellular cytotoxicity (ADCC) activity. It also blocks the interaction between CD70 and

its receptor, CD27. Cusatuzumab is actively being investigated in clinical trials, particularly for

acute myeloid leukemia (AML).

Mechanism of Action
Both SGN-70 and cusatuzumab target CD70, but their designs confer distinct primary

mechanisms of action.
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SGN-70: This antibody relies on the conventional mechanisms of a humanized IgG1 antibody.

Upon binding to CD70 on the surface of tumor cells, it engages immune effector cells through

its Fc region to induce cell death. The primary mechanisms include:

Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to

lyse tumor cells.

Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for

engulfment by macrophages.

Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading

to the formation of a membrane attack complex and cell lysis.[1][2]

Cusatuzumab (ARGX-110): Cusatuzumab employs a dual mechanism of action.[3][4][5] Firstly,

it acts as a potent antagonist of the CD70/CD27 signaling pathway. The interaction between

CD70 on tumor cells and CD27 on immune cells (and in some cases, on the tumor cells

themselves) promotes tumor cell proliferation and survival and can contribute to an

immunosuppressive tumor microenvironment.[3][6] By blocking this interaction, cusatuzumab

can inhibit tumor growth and potentially enhance anti-tumor immunity.[3][5]

Secondly, cusatuzumab's Fc region has been glyco-engineered (afucosylated) using

POTELLIGENT® technology.[7] This modification significantly enhances its binding affinity to

the FcγRIIIA receptor on NK cells, leading to more potent ADCC compared to its fucosylated

counterpart.[8]

Preclinical Performance Data
The following tables summarize the available quantitative preclinical data for SGN-70 and

cusatuzumab. Direct head-to-head comparative studies are not publicly available; therefore,

the data is compiled from separate preclinical investigations.

Table 1: Binding Affinity to CD70
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Antibody Target Method
Binding
Affinity (Kd)

Source

SGN-70 Human CD70

Cell-based

saturation

binding assay

0.97 nmol/L [9]

Cusatuzumab Human CD70 Not Specified Picomolar affinity [8][10]

Table 2: In Vitro Cytotoxicity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://aacrjournals.org/clincancerres/article/14/23/7763/73338/Preclinical-Characterization-of-SGN-70-a-Humanized
https://pmc.ncbi.nlm.nih.gov/articles/PMC3984340/
https://www.researchgate.net/publication/336549701_Argx-110_Targeting_CD70_in_Combination_with_Azacitidine_Shows_Favorable_Safety_Profile_and_Promising_Anti-Leukemia_Activity_in_Newly_Diagnosed_AML_Patients_in_an_Ongoing_Phase_12_Clinical_Trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody Assay
Target Cell
Line

Key Findings Source

SGN-70 ADCC
786-O (Renal

Cell Carcinoma)

SGN-70 induced

lysis of CD70+

tumor cells.

[9]

SGN-70 CDC
786-O (Renal

Cell Carcinoma)

SGN-70 induced

lysis of CD70+

tumor cells.

[9]

SGN-70 ADCP

MHH-PREB-1

(B-cell

lymphoma)

SGN-70 induced

phagocytosis of

CD70+ tumor

cells.

[9]

Cusatuzumab ADCC
CD70-expressing

tumor cells

Lyses tumor cells

with greater

efficacy than its

fucosylated

version.

[8]

Cusatuzumab CDC
U266 (Multiple

Myeloma)

Demonstrates

strong

complement-

dependent

cytotoxicity.

[8]

Cusatuzumab ADCP
786-O (Renal

Cell Carcinoma)

Demonstrates

strong antibody-

dependent

cellular

phagocytosis

activity.

[8]

Note: Specific EC50 values for ADCC for both antibodies were not available in the reviewed

literature for a direct quantitative comparison.

Clinical Development and Efficacy
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SGN-70: The naked antibody SGN-70 underwent a Phase Ia trial in healthy subjects where it

was found to be well-tolerated.[3] However, the focus of Seattle Genetics' CD70 program

shifted to antibody-drug conjugates. An initial ADC, SGN-75, showed modest single-agent

activity.[11] A next-generation ADC, SGN-CD70A, which utilized a potent

pyrrolobenzodiazepine (PBD) dimer payload, was evaluated in Phase 1 trials for non-Hodgkin

lymphoma (NHL) and metastatic renal cell carcinoma (mRCC).[4][5] While some anti-tumor

activity was observed, including a complete remission and three partial remissions in the NHL

study, the development of SGN-CD70A was discontinued due to significant toxicity, most

notably prolonged thrombocytopenia.[4][5][7]

Table 3: Clinical Trial Results for SGN-CD70A (ADC)

Trial Indication N
Key
Efficacy
Results

Key
Adverse
Events

Source

Phase 1
Relapsed/Ref

ractory NHL
20 1 CR, 3 PRs

Thrombocyto

penia (75%),

Nausea

(55%),

Anemia

(50%),

Fatigue

(50%)

[4]

Phase 1
Metastatic

RCC
18

1 PR, 13 SD

(Clinical

Benefit Rate:

78%)

Fatigue

(67%),

Anemia

(61%),

Thrombocyto

penia (56%)

[5]

Cusatuzumab: Cusatuzumab has been extensively studied in the context of acute myeloid

leukemia (AML), primarily in combination with hypomethylating agents like azacitidine.

A Phase 1/2 study of cusatuzumab plus azacitidine in newly diagnosed AML patients ineligible

for intensive chemotherapy showed an overall response rate (ORR) of 50% (19/38 patients),
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with 36.8% achieving a complete remission (CR).[3] In an earlier cohort of this study with 12

patients, the ORR was 100%, with 67% achieving CR.[4]

The Phase 2 CULMINATE trial evaluated two doses of cusatuzumab (10 mg/kg and 20 mg/kg)

in combination with azacitidine in a similar patient population. The complete remission rates

were 12% and 27% in the 10 mg/kg and 20 mg/kg groups, respectively.[1]

Table 4: Clinical Trial Results for Cusatuzumab in AML
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Trial
Treatmen
t

N

Overall
Respons
e Rate
(ORR)

Complete
Remissio
n (CR)

Key
Grade ≥3
Adverse
Events

Source

Phase 1/2

Cusatuzum

ab +

Azacitidine

38 50% 36.8%

Febrile

neutropeni

a (39.5%),

Neutropeni

a (39.5%),

Anemia

(36.8%),

Thrombocy

topenia

(36.8%)

[3]

CULMINAT

E (Phase

2)

Cusatuzum

ab (10

mg/kg) +

Azacitidine

51 - 12%

Thrombocy

topenia

(52%),

Anemia

(40%),

Neutropeni

a (39%)

[1]

CULMINAT

E (Phase

2)

Cusatuzum

ab (20

mg/kg) +

Azacitidine

52 - 27%

Thrombocy

topenia

(52%),

Anemia

(40%),

Neutropeni

a (39%)

[1]

ELEVATE

(Phase 1b)

Cusatuzum

ab +

Venetoclax

+

Azacitidine

42

(evaluable)
93% 48%

Not

detailed in

abstract

[2]
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Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are not fully available in the

publications. However, based on the methodologies described, representative protocols are

outlined below.

Binding Affinity Measurement (Surface Plasmon
Resonance - Representative Protocol)
Surface Plasmon Resonance (SPR) is a standard method for measuring the binding kinetics

and affinity of antibodies to their target antigens.

Immobilization of Ligand: Recombinant human CD70 protein is immobilized on a sensor chip

(e.g., a Biacore CM5 chip) using amine coupling chemistry. The chip surface is first activated

with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC). The CD70 protein, diluted in an appropriate buffer

(e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any

remaining active esters are deactivated by injecting ethanolamine.

Binding Analysis: A series of dilutions of the anti-CD70 antibody (SGN-70 or cusatuzumab) in

a running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow

rate. The association of the antibody to the immobilized CD70 is monitored in real-time.

Dissociation Phase: After the injection of the antibody, the running buffer is flowed over the

chip, and the dissociation of the antibody from the CD70 is monitored.

Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., glycine-

HCl, pH 1.5) to remove the bound antibody, preparing the surface for the next injection.

Data Analysis: The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model

to determine the association rate constant (ka), the dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd = kd/ka).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
(Calcein-AM Release Assay - Representative Protocol)
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This assay measures the ability of an antibody to induce the lysis of target cells by effector

cells.

Target Cell Preparation: CD70-expressing target cells (e.g., 786-O) are harvested and

labeled with a fluorescent dye, Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable

compound that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.

Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells

(PBMCs) or isolated NK cells, are prepared from healthy donor blood.

Assay Setup: Labeled target cells are plated in a 96-well plate. The anti-CD70 antibody

(SGN-70 or cusatuzumab) is added at various concentrations. Effector cells are then added

at a specific effector-to-target (E:T) ratio (e.g., 25:1).

Incubation: The plate is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell

lysis.

Measurement of Cell Lysis: The plate is centrifuged, and the supernatant, containing

Calcein-AM released from lysed cells, is transferred to a new plate. The fluorescence of the

supernatant is measured using a fluorescence plate reader.

Data Analysis: The percentage of specific lysis is calculated using the following formula: %

Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Experimental Release: Fluorescence in the presence of target cells, effector cells, and

antibody.

Spontaneous Release: Fluorescence in the presence of target cells and medium only

(measures background leakage).

Maximum Release: Fluorescence in the presence of target cells lysed with a detergent

(e.g., Triton X-100). The EC50 value, the concentration of antibody that induces 50% of

the maximum specific lysis, can then be determined from the dose-response curve.
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In Vivo Xenograft Tumor Model (Representative
Protocol)

Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously or

intravenously injected with a suspension of human tumor cells that express CD70 (e.g., Raji

lymphoma cells).[9]

Tumor Growth and Treatment Initiation: Tumors are allowed to establish and grow to a

predetermined size. Mice are then randomized into treatment and control groups.

Treatment Administration: The anti-CD70 antibody (SGN-70 or cusatuzumab) or a control

antibody (e.g., isotype control IgG) is administered to the mice, typically via intraperitoneal or

intravenous injection, at specified doses and schedules.[6][9]

Monitoring: Tumor volume is measured regularly (for subcutaneous models), and the overall

health and survival of the mice are monitored. For disseminated tumor models, survival is

the primary endpoint.[9]

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such

as immunohistochemistry, to assess target engagement and downstream effects. The

primary endpoints are typically tumor growth inhibition and prolongation of survival.[9]

Signaling Pathways and Experimental Workflows
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CD70/CD27 signaling pathway and antibody mechanisms of action.
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Preparation Assay Analysis

1. Label CD70+ Target Cells
(e.g., with Calcein-AM) 3. Plate Target Cells

2. Isolate Effector Cells
(PBMCs or NK cells)

5. Add Effector Cells
(at defined E:T ratio)

4. Add Anti-CD70 Antibody
(SGN-70 or Cusatuzumab) 6. Incubate (e.g., 4h at 37°C) 7. Collect Supernatant 8. Measure Fluorescence 9. Calculate % Specific Lysis

Click to download full resolution via product page

A representative experimental workflow for an ADCC assay.

Conclusion
SGN-70 and cusatuzumab represent two distinct approaches to targeting CD70. SGN-70 is a

conventional humanized antibody whose development for cancer appears to have been

deprioritized in favor of ADC constructs, which themselves have faced challenges with toxicity.

In contrast, cusatuzumab, with its dual mechanism of blocking CD70/CD27 signaling and

enhanced ADCC, has shown promising clinical activity, particularly in AML, and remains in

active development. The picomolar affinity of cusatuzumab and its enhanced ADCC activity

suggest a potentially more potent anti-tumor effect compared to a standard fucosylated

antibody like SGN-70. However, without direct comparative studies, definitive conclusions on

their relative efficacy cannot be drawn. The clinical data available to date support the continued

investigation of cusatuzumab in hematologic malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 -
PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b12404305?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404305?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/23560036_Preclinical_Characterization_of_SGN-70_a_Humanized_Antibody_Directed_against_CD70
https://pubmed.ncbi.nlm.nih.gov/19047103/
https://pubmed.ncbi.nlm.nih.gov/19047103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. | BioWorld [bioworld.com]

4. A phase 1 trial of SGN-CD70A in patients with CD70-positive diffuse large B cell
lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

6. oncoverity.com [oncoverity.com]

7. Results from a phase I/II trial of cusatuzumab combined with azacitidine in patients with
newly diagnosed acute myeloid leukemia who are ineligible for intensive chemotherapy |
Haematologica [haematologica.org]

8. ARGX-110, a highly potent antibody targeting CD70, eliminates tumors via both enhanced
ADCC and immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

10. researchgate.net [researchgate.net]

11. argenx | argenx announces new cusatuzumab (ARGX-110) AML data in abstracts
published in connection with 60th American Society of Hematology Annual Meeting and
Exposition [argenx.com]

To cite this document: BenchChem. [A Comparative Guide to CD70-Targeting Antibodies:
SGN-70 vs. Cusatuzumab]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404305#sgn-70-vs-cusatuzumab-for-targeting-
cd70]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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